molecular formula C16H28O B145951 Ambroxan CAS No. 6790-58-5

Ambroxan

Cat. No. B145951
CAS RN: 6790-58-5
M. Wt: 236.39 g/mol
InChI Key: YPZUZOLGGMJZJO-LQKXBSAESA-N
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Patent
US08084237B2

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Tween 80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].[CH3:14][C@@:15]12[C@@H:24]([CH2:25][CH2:26][C@@](O)(C=C)C)[C@@:23]([OH:33])([CH3:32])[CH2:22][CH2:21][C@H:20]1[C:19]([CH3:35])([CH3:34])[CH2:18][CH2:17][CH2:16]2>[Pt]>[CH3:32][C:23]12[CH2:22][CH2:21][CH:20]3[C:15]([CH3:14])([CH2:16][CH2:17][CH2:18][C:19]3([CH3:34])[CH3:35])[CH:24]1[CH2:25][CH2:26][O:33]2 |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
Name
Tween 80
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was conducted at 25° C
EXTRACTION
Type
EXTRACTION
Details
The culture solution was subjected to extraction and GC analysis via the method of Example 1

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC12OCCC1C1(CCCC(C1CC2)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08084237B2

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Tween 80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].[CH3:14][C@@:15]12[C@@H:24]([CH2:25][CH2:26][C@@](O)(C=C)C)[C@@:23]([OH:33])([CH3:32])[CH2:22][CH2:21][C@H:20]1[C:19]([CH3:35])([CH3:34])[CH2:18][CH2:17][CH2:16]2>[Pt]>[CH3:32][C:23]12[CH2:22][CH2:21][CH:20]3[C:15]([CH3:14])([CH2:16][CH2:17][CH2:18][C:19]3([CH3:34])[CH3:35])[CH:24]1[CH2:25][CH2:26][O:33]2 |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
Name
Tween 80
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was conducted at 25° C
EXTRACTION
Type
EXTRACTION
Details
The culture solution was subjected to extraction and GC analysis via the method of Example 1

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC12OCCC1C1(CCCC(C1CC2)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08084237B2

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Tween 80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].[CH3:14][C@@:15]12[C@@H:24]([CH2:25][CH2:26][C@@](O)(C=C)C)[C@@:23]([OH:33])([CH3:32])[CH2:22][CH2:21][C@H:20]1[C:19]([CH3:35])([CH3:34])[CH2:18][CH2:17][CH2:16]2>[Pt]>[CH3:32][C:23]12[CH2:22][CH2:21][CH:20]3[C:15]([CH3:14])([CH2:16][CH2:17][CH2:18][C:19]3([CH3:34])[CH3:35])[CH:24]1[CH2:25][CH2:26][O:33]2 |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
Name
Tween 80
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was conducted at 25° C
EXTRACTION
Type
EXTRACTION
Details
The culture solution was subjected to extraction and GC analysis via the method of Example 1

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC12OCCC1C1(CCCC(C1CC2)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.